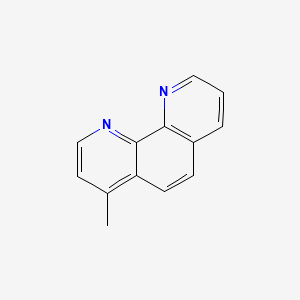

4-Methyl-1,10-phenanthroline

Descripción

Overview of 1,10-Phenanthroline (B135089) (phen) as a Versatile Ligand in Coordination Chemistry

1,10-Phenanthroline, commonly abbreviated as 'phen', is a heterocyclic organic compound that has established itself as a cornerstone ligand in coordination chemistry. ed.ac.ukresearchgate.net Its robust and rigid structure, composed of three fused rings, provides a stable framework for coordinating with a wide array of metal ions. alfachemic.comacs.org This versatility has made it a subject of extensive research for over a century. ed.ac.ukresearchgate.net

Historical Context and Significance of Phenanthrolines in Chemical Research

The significance of 1,10-phenanthroline in chemical research dates back to the early 20th century. Its ability to form intensely colored complexes with metal ions, particularly iron, was a pivotal discovery. gfschemicals.com This led to its use as a redox indicator and as a reagent in quantitative analysis. gfschemicals.com Over the decades, the applications of phen and its derivatives have expanded into numerous areas, including catalysis, materials science, and biochemistry. alfachemic.comacs.org The development of phenanthroline-based ligands has been instrumental in advancing the understanding of metal-ligand interactions and has contributed to the creation of novel supramolecular structures. acs.org

Role of the Bidentate Nitrogen Ligand Framework

The coordinating power of 1,10-phenanthroline stems from its bidentate nitrogen ligand framework. bioengineer.org The two nitrogen atoms are positioned in such a way that they can readily form stable five-membered chelate rings with a metal ion. researchgate.net This chelation effect significantly enhances the stability of the resulting metal complexes. researchgate.netalfachemic.com The planar and aromatic nature of the phenanthroline ring system also allows for π-stacking interactions, which can further influence the properties and reactivity of its complexes. taylorandfrancis.com This framework is a key feature in the design of ligands for various applications, from catalysis to the development of therapeutic agents. bioengineer.orgmdpi.com

Specificity of 4-Methyl-1,10-phenanthroline (4-Me-phen) as a Substituted Phenanthroline

This compound (4-Me-phen) is a derivative of 1,10-phenanthroline that features a methyl group at a specific position on its aromatic backbone. ontosight.ai This seemingly minor modification introduces significant changes to the molecule's electronic and steric properties, leading to distinct chemical behavior and opening up new avenues of research.

Structural Distinctions and Methyl Group Positioning at the 4th Position

The defining feature of 4-Me-phen is the presence of a methyl group at the 4th position of the phenanthroline ring system. ontosight.ai This substitution breaks the symmetry of the parent molecule and introduces steric bulk in the vicinity of one of the coordinating nitrogen atoms. rsc.org The electron-donating nature of the methyl group also influences the electronic properties of the ligand, which can affect the stability and reactivity of its metal complexes. nih.gov

Rationale for Research Focus on 4-Me-phen Derivatives

The specific placement of the methyl group in 4-Me-phen has prompted focused research into its derivatives for several reasons. The steric hindrance introduced by the methyl group can influence the coordination geometry and the accessibility of the metal center in its complexes, potentially leading to selective catalytic activity. rsc.org Furthermore, the electronic effects of the methyl group can modulate the photophysical and electrochemical properties of the resulting metal complexes. scielo.br Studies have shown that methylation at the 4-position can impact the interaction of these compounds with biological molecules like DNA, suggesting potential applications in medicinal chemistry. nih.govua.ptnih.gov The unique combination of steric and electronic effects in 4-Me-phen makes it a valuable building block for designing ligands with tailored properties for specific applications.

| Property | 1,10-Phenanthroline | This compound |

| Chemical Formula | C₁₂H₈N₂ | C₁₃H₁₀N₂ nih.gov |

| Molar Mass | 180.21 g/mol | 194.23 g/mol nih.gov |

| Symmetry | C₂v | Cₛ |

| Key Feature | Unsubstituted phenanthroline ring | Methyl group at the 4-position ontosight.ai |

| Steric Hindrance near N-donor | Low | Increased on one side rsc.org |

| Electronic Effect | Reference | Electron-donating methyl group nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-6-8-15-13-11(9)5-4-10-3-2-7-14-12(10)13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZZKEZTSOOCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=NC=C1)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067612 | |

| Record name | 1,10-Phenanthroline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 4-Methyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31301-28-7 | |

| Record name | 4-Methyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031301287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Methyl-1,10-phenanthroline

Skraup and Friedländer Transformations for Phenanthroline Core Synthesis

The fundamental architecture of the 1,10-phenanthroline (B135089) ring system is classically constructed through established reactions such as the Skraup and Friedländer syntheses. The Skraup reaction involves the synthesis of quinolines by reacting an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgrsc.org The synthesis of 1,10-phenanthroline itself can be achieved through two consecutive Skraup reactions, starting with o-phenylenediamine (B120857) and glycerol. wikipedia.org Dehydration of glycerol produces acrolein, which then condenses with the amine followed by cyclization. wikipedia.org

The Friedländer synthesis provides another versatile route to quinolines and, by extension, phenanthrolines. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of a base or acid catalyst. ijcce.ac.iracs.org These classical methods form the basis for creating the core phenanthroline structure, which can then be modified to produce derivatives like this compound.

Synthesis from 8-Aminolepidine and Glycerol

A specific and efficient method for the synthesis of this compound involves the reaction of 8-aminolepidine with glycerol. tandfonline.comresearchgate.net This approach has been shown to produce the target compound in a good yield of 66%. tandfonline.comresearchgate.net

Detailed Stepwise Procedures

The synthesis of this compound from 8-aminolepidine and glycerol is a multi-step process that begins with the synthesis of the 8-aminolepidine precursor itself. tandfonline.com

Synthesis of 8-Aminolepidine:

Nitration of Lepidine: Lepidine is first nitrated using a sulfonitric mixture at low temperatures (-5 °C to 0 °C). The reaction mixture is then stirred for several hours and poured onto ice, followed by basification with ammonia (B1221849) to precipitate the product. tandfonline.com This step yields 8-nitrolepidine. tandfonline.com

Reduction of 8-Nitrolepidine: The resulting 8-nitrolepidine is then reduced to 8-aminolepidine. A notable method for this reduction utilizes sodium borohydride, which provides a high yield of 98%. tandfonline.com

Synthesis of this compound:

A solution of 8-aminolepidine, sodium iodide, and concentrated sulfuric acid is heated to 140 °C. tandfonline.com

Glycerol is added dropwise to the heated mixture over a period of 6 hours. tandfonline.com

The temperature is then increased to 145 °C to facilitate the removal of water formed during the reaction. tandfonline.com

After cooling, the reaction mixture is worked up through a series of neutralization and extraction steps using sodium carbonate, hydrochloric acid, sodium hydroxide, and an organic solvent like dichloromethane. tandfonline.com

The crude product is obtained after evaporation of the solvent and can be further purified by recrystallization from a toluene (B28343) and hexane (B92381) mixture. tandfonline.com

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield of this compound.

| Step | Reagents | Temperature | Time | Yield |

| Nitration | Lepidine, Concentrated H₂SO₄, Fuming HNO₃ | -5 °C to Room Temp | Overnight | 50% (8-Nitrolepidine) |

| Reduction | 8-Nitrolepidine, Sodium Borohydride | Not specified | Not specified | 98% (8-Aminolepidine) |

| Cyclization | 8-Aminolepidine, Glycerol, NaI, Conc. H₂SO₄ | 140 °C to 145 °C | 6+ hours | 66% |

| Data derived from Lutun et al., 1999. tandfonline.com |

The use of sodium iodide in the final cyclization step is a key component of this synthetic route. tandfonline.com The gradual addition of glycerol at a sustained high temperature ensures the reaction proceeds efficiently, while the subsequent temperature increase helps to drive the reaction to completion by removing water. tandfonline.com

One-Pot Synthesis Approaches for Phenanthroline Derivatives

In the pursuit of more efficient and environmentally friendly synthetic methods, one-pot synthesis approaches for phenanthroline derivatives have been developed. These methods often involve multi-component reactions that allow for the construction of complex molecules in a single step from simple precursors. tandfonline.comscholarsresearchlibrary.comsioc-journal.cn

For instance, a one-pot, four-component Hantzsch-type reaction has been reported for the synthesis of 1,4-dihydro-2-methyl-N,4-diphenyl-1,10-phenanthroline-3-carboxamide derivatives. tandfonline.com This method utilizes 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium (B1175870) acetate (B1210297) under solvent- and catalyst-free conditions, often employing microwave irradiation to accelerate the reaction. tandfonline.com Another approach involves a three-component domino reaction of heterocyclic amines, aldehydes, and a terminal alkyne, catalyzed by a Lewis acid like BF₃·OEt₂, to produce substituted 4,7-phenanthrolines. researchgate.net A one-pot method for synthesizing 2-phenylimidazo[4,5-f] Current time information in Bangalore, IN.mdpi.comphenanthroline derivatives involves the condensation of 1,10-phenanthroline-5,6-dione (B1662461), an aldehyde, and ammonium acetate using iodine as a catalyst under solvent-free conditions. scholarsresearchlibrary.com

Derivatization Strategies for this compound

This compound serves as a versatile starting material for the synthesis of a variety of functionalized derivatives. These derivatization strategies often target the methyl group or the phenanthroline ring itself.

One common derivatization involves the oxidation of the methyl group. For example, this compound can be used to prepare 4-carboxy-1,10-phenanthroline and 1,10-phenanthroline-4-carboxaldehyde. sigmaaldrich.comthermofisher.com Another derivatization strategy involves the N-oxidation of the phenanthroline ring. The reaction of this compound with an oxidizing agent like peroxomonosulfate in an acidic aqueous solution can yield this compound-1-N-oxide. mdpi.com

Furthermore, the methyl group can be selectively lithiated and then reacted with various electrophiles. researchgate.net This allows for the introduction of different functional groups at the 4-position. For instance, lithiation followed by reaction with (3-bromopropoxy)-tert-butyldimethylsilane (B48924) has been used to synthesize an acrylate-based monomer. researchgate.net

Functionalization via Suzuki-Miyaura Cross-Coupling

While this compound itself is not typically the substrate for functionalization in Suzuki-Miyaura reactions, it and its derivatives serve as critical ligands that facilitate these transformations. Palladium complexes containing methyl-substituted phenanthroline ligands have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. vulcanchem.com These catalytic systems are powerful tools for the construction of carbon-carbon bonds. myuchem.com For instance, palladium catalysts immobilized on a polymer monolith modified with 5-amino-1,10-phenanthroline have demonstrated excellent performance in flow-through Suzuki-Miyaura reactions, enabling rapid and efficient synthesis of biphenyl (B1667301) products at room temperature. nih.gov Similarly, copper-catalytic systems using phenanthroline-derived ligands have been developed for the coupling of arylboronic acids with alkyl halides. myuchem.com The efficiency of these catalytic systems underscores the importance of the phenanthroline scaffold in modern synthetic chemistry.

Nucleophilic Substitution Reactions with Amines

Nucleophilic aromatic substitution is a key transformation for functionalizing the 1,10-phenanthroline core, particularly at the 4- and 7-positions. This is typically achieved by first converting the parent phenanthroline to a derivative with a good leaving group, such as chlorine. For example, 4,7-dichloro-1,10-phenanthroline (B1630597) derivatives undergo double nucleophilic aromatic substitution with an excess of a corresponding amine, often in a microwave reactor, to yield 4,7-diamino-substituted products in excellent yields. researchgate.net This methodology has been successfully applied to a range of amines, including pyrrolidine, 9H-carbazole, and 10H-phenothiazine. sbc.org.plmdpi.com The reaction conditions can be tailored based on the nucleophilicity of the amine; for instance, reactions with 10H-phenothiazine often result in higher yields compared to those with 9H-carbazole, attributed to the better nucleophilic properties of the 10H-phenothiazine anion. mdpi.com

Oxidation of Methyl Groups to Carboxylic Acids

The methyl group of this compound can be oxidized to a carboxylic acid functional group. smolecule.com This transformation is a valuable method for introducing a carboxyl group onto the phenanthroline ring system. A common and effective method involves the use of sodium chlorite (B76162) (NaClO₂) as the oxidant. smolecule.commdpi.com This approach is noted for its mild conditions and cost-effectiveness. smolecule.com For example, the oxidation of the related compound 2,9-dimethyl-1,10-phenanthroline (neocuproine) with sodium chlorite at 90°C selectively produces 9-methyl-1,10-phenanthroline-2-carboxylic acid in good yield on a small scale. mdpi.com However, on a larger reaction scale, the formation of chlorinated byproducts has been observed. mdpi.com The resulting 1,10-phenanthroline-4-carboxylic acid is a versatile derivative used in coordination chemistry and materials science. smolecule.com

| Reactant | Reagent | Product | Scale | Yield | Reference |

| 2,9-dimethyl-1,10-phenanthroline | Sodium Chlorite (NaClO₂) | 9-methyl-1,10-phenanthroline-2-carboxylic acid | 1.0 g | 58% | mdpi.com |

| This compound | Sodium Chlorite (NaClO₂) | 4-carboxy-1,10-phenanthroline | - | - | smolecule.comsigmaaldrich.com |

Synthesis of N-Oxide Derivatives

The nitrogen atoms of the 1,10-phenanthroline ring can be oxidized to form N-oxide derivatives, which are valuable intermediates and possess unique chemical properties. nih.govmdpi.com

A straightforward and efficient method for the synthesis of mono-N-oxides of 1,10-phenanthroline derivatives involves oxidation with peroxomonosulfate ion (PMS), commonly known as Oxone. nih.govmdpi.com The reaction is typically carried out in a slightly acidic aqueous solution (pH ≈ 2) at elevated temperatures (e.g., 60 °C). nih.gov These acidic conditions are crucial as they lead to the protonation of the mono-N-oxide product, which forms a strong intramolecular hydrogen bond. mdpi.com This hydrogen bond effectively prevents the further oxidation of the second nitrogen atom, thus ensuring the selective formation of mono-N-oxides and avoiding di-N-oxide byproducts. nih.govmdpi.comresearchgate.net This method provides the desired N-oxide products in good to excellent yields and high quality. nih.govmdpi.com

| Parameter | Condition |

| Oxidant | Peroxomonosulfate ion (PMS, Oxone) |

| Solvent | Water |

| pH | ~2 (acidified with H₂SO₄) |

| Temperature | 60 °C |

| Stoichiometry | ~1.1-1.2 equivalents of PMS |

| Selectivity | Mono-N-oxidation |

The oxidation of this compound can theoretically yield two different mono-N-oxide isomers: this compound-1-N-oxide (4MPO) and 7-methyl-1,10-phenanthroline-1-N-oxide (7MPO). The separation of these isomers has been successfully achieved using preparative high-performance liquid chromatography (HPLC). nih.gov A C18 column with an isocratic mobile phase consisting of a sodium phosphate (B84403) buffer and acetonitrile (B52724) mixture allows for the effective resolution of the two isomers. nih.gov

| Isomer | HPLC Retention Time (t_R) |

| This compound-1-N-oxide (4MPO) | 11.0 min |

| 7-methyl-1,10-phenanthroline-1-N-oxide (7MPO) | 15.9 min |

| Separation Conditions: Luna® Prep C18(2) column, isocratic elution with 16% Na₂HPO₄ (5 mM) : 76% NaH₂PO₄ (5 mM) : 8% ACN at 25 mL/min flow-rate. nih.gov |

Introduction of Vinyl/Styryl Analogs through Perkin Condensation

The methyl group on the 1,10-phenanthroline ring can be converted into a vinyl (-CH=CH-) or styryl group through the Perkin condensation reaction. mdpi.comgrafiati.comnih.gov This reaction represents a simple and efficient strategy for extending the π-conjugated system of the phenanthroline core. mdpi.comgrafiati.com The selective conversion of methyl groups located at various positions on the phenanthroline scaffold into vinyl products has been demonstrated, creating molecules with altered electronic and photophysical properties. nih.gov This transformation opens avenues for designing novel water-soluble ligands and materials with significant hyperpolarizabilities, suitable for applications in nonlinear optics. nih.gov

Coordination Chemistry and Metal Complexation

Ligand Properties of 4-Methyl-1,10-phenanthroline

This compound, a derivative of 1,10-phenanthroline (B135089), is a heterocyclic organic compound frequently utilized as a ligand in coordination chemistry. alfa-chemistry.comscientificlabs.co.uk Its unique structural and electronic properties, stemming from the rigid, planar, tricyclic ring system and the presence of a methyl group, make it a subject of significant interest. ontosight.ai

This compound functions as a bidentate chelating agent, coordinating to metal ions through its two nitrogen atoms located at positions 1 and 10 of the aromatic structure. ontosight.aiub.edu This mode of binding results in the formation of a stable five-membered chelate ring with the metal center. The rigid conformation of the three fused aromatic rings ensures a pre-organized geometry for chelation, which contributes to the stability of the resulting metal complexes. doi.org This bidentate coordination is a fundamental characteristic that underpins its extensive use in the formation of various coordination compounds. ub.edu

The chelate effect, arising from its bidentate nature, allows this compound to form highly stable complexes with a wide array of metal ions. ontosight.ai It shows a particular affinity for transition metals, forming robust coordination compounds. ontosight.aiwikipedia.org The stability of these complexes is a key factor in their application in diverse areas such as catalysis and materials science. ontosight.ai The planar structure of the ligand also facilitates π-π stacking interactions, which can further stabilize the resulting supramolecular structures. researchgate.net

Synthesis and Characterization of Metal Complexes

The versatile ligand properties of this compound have led to the synthesis and characterization of numerous metal complexes, particularly with platinum(II) and copper(I).

Platinum(II) complexes incorporating methylated 1,10-phenanthroline ligands, including this compound, have been a focus of research due to their potential applications. doi.orgnih.gov These square-planar complexes are typically synthesized by reacting a suitable platinum(II) precursor with the phenanthroline ligand. researchgate.netmdpi.com

The synthesis of platinum(II) complexes of the type [Pt(IL)(AL)]2+, where IL is an intercalating ligand like this compound and AL is an ancillary ligand, has been extensively reported. researchgate.netnih.gov For instance, a series of metallointercalators were prepared using various methylated phenanthrolines and the chiral ancillary ligand 1,2-diaminocyclopentane (DACP). nih.gov

The cytotoxicity of these complexes has been evaluated against various cancer cell lines. Research has shown that the position and number of methyl groups on the phenanthroline ring significantly influence the biological activity of the platinum(II) complexes. doi.org In a study comparing platinum complexes with different methylated phenanthrolines, the complex containing this compound, [Pt(en)(4-Mephen)]Cl2, was found to be inactive against the L1210 murine leukemia cell line, whereas complexes with methyl groups at the 5- and 5,6-positions showed activity. doi.org This suggests that steric factors introduced by the methyl group at the 4-position can impact the complex's ability to interact with biological targets. In another study, the complex [(1,10-phenanthroline) (1R,2R,4R/1S, 2S,4S)-4-methyl-1,2-cyclohexanediamine) platinum(II)]2+ (PHEN-4-MeDACH) demonstrated significant cytotoxicity. univie.ac.at

Table 1: Cytotoxicity Data for Selected Platinum(II) Complexes

| Complex | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| [Pt(en)(4-Mephen)]Cl₂ | L1210 | Inactive | doi.org |

| [Pt(en)(5-Mephen)]Cl₂ | L1210 | > [Pt(en)(phen)]Cl₂ | doi.org |

| [Pt(en)(5,6-Me₂phen)]Cl₂ | L1210 | Most active in series | doi.org |

| PHEN-4-MeDACH | Not specified | 0.10 ± 0.06 | univie.ac.at |

Copper(I) readily forms complexes with phenanthroline-based ligands. researchgate.netacs.org The synthesis of heteroleptic copper(I) complexes often involves a one-pot, two-step procedure using a [Cu(CH₃CN)₄]PF₆ precursor. osti.gov The introduction of sterically demanding phenanthroline ligands can force a distortion from the ideal tetrahedral geometry around the Cu(I) center. osti.gov

While specific research focusing solely on copper(I) complexes with this compound is part of a broader investigation into substituted phenanthrolines, the principles of their formation are well-established. acs.org The stability and properties of these complexes are highly dependent on the steric and electronic effects of the substituents on the phenanthroline ring. acs.org For example, in the synthesis of heteroleptic Cu(I) complexes, using a ligand like 2,9-dimethyl-1,10-phenanthroline can lead to the formation of homoleptic complexes as a side product, indicating a dynamic ligand exchange process influenced by the stability of the various possible species in solution. osti.gov The resulting copper(I) complexes often exhibit interesting photophysical properties, such as luminescence, which are tuned by the specific nature of the phenanthroline ligand used. researchgate.net

Copper(I) Complexes with Di(aryl)-1,10-phenanthroline Ligands

Structure Determination via Single-Crystal X-ray Analysis

An example of this application is the structural confirmation of copper(II) complexes containing substituted 1,10-phenanthroline ligands. rsc.org Crystallization attempts have successfully yielded single crystals of complexes such as Cu(this compound)(1R,2R-diaminocyclohexane)₂. rsc.org The analysis of these crystals reveals detailed structural features, confirming the coordination of the this compound ligand to the copper(II) center. rsc.org Similarly, X-ray single crystal analyses have been employed to determine the structure of other mixed-ligand complexes, revealing that in some instances, both ligands are coordinated to the metal center. uniroma2.it

In a study involving a manganese complex with 3,4,6,7-tetramethyl-1,10-phenanthroline, single-crystal X-ray diffraction was used to determine the crystal structure of [Mn(C₁₆H₁₆N₂)₂]Cl₂. scientific.net The analysis provided precise unit cell parameters and confirmed the coordination geometry. scientific.net Likewise, the crystal structure of a bismuth(III) complex with 1,10-phenanthroline was determined, showing a distorted octahedral coordination geometry. grafiati.com These examples underscore the power of single-crystal X-ray diffraction in characterizing the precise structural arrangements of metal complexes with phenanthroline-based ligands.

| Parameter | Value |

|---|---|

| Compound | [Mn(C₁₆H₁₆N₂)₂]Cl₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnna |

| a (Å) | 8.8376(8) |

| b (Å) | 18.3630(17) |

| c (Å) | 18.0159(18) |

| α, β, γ (°) | 90 |

| Volume (ų) | 2923.7(5) |

| Z | 4 |

Imidazole (B134444) Derivatives of 1,10-Phenanthroline and Their Metal Complexes

The fusion of an imidazole ring to the 1,10-phenanthroline framework creates versatile ligands capable of forming stable complexes with a variety of transition metals. acs.org These imidazo[4,5-f] scielo.org.zaacs.orgphenanthroline ligands are synthesized through the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with various aldehydes. scielo.org.zascispace.comarcjournals.org

A range of metal complexes with these imidazole derivatives have been synthesized and characterized. scielo.org.zaarcjournals.org For instance, a study detailed the synthesis of thirty-five new complexes involving Mn(II), Cu(II), Co(II), Ni(II), Cr(II), Fe(II), and Zn(II) with five different imidazo[4,5-f] scielo.org.zaacs.orgphenanthroline ligands, including one derived from p-methyl benzaldehyde, resulting in a 4-methyl substituted phenanthroline derivative. arcjournals.org The structures of these compounds were established using elemental analysis, IR, UV-Visible, ¹H-NMR, and Mass Spectra. arcjournals.org Spectroscopic data indicate that the ligands coordinate to the metal ions through the nitrogen atoms of the phenanthroline ring. scispace.comarcjournals.org

The metal-to-ligand ratio in these complexes can vary. Elemental analysis has shown that the ratio is 1:1 in some Ni(II) complexes, while it is 1:2 in others. scispace.com The thermal behavior and potential for forming liquid crystals (metallomesogens) also depend on the metal-to-ligand ratio and the specific substitution pattern on the ligands. acs.org While the ligands themselves may not be liquid-crystalline, mesomorphism can be induced upon coordination to metal fragments. acs.org For example, lanthanide(III) complexes with a 1:2 metal-to-ligand ratio can form cubic mesophases. acs.org

| Ligand Abbreviation | Ligand Name | Complex General Formula Examples |

|---|---|---|

| L¹ | 4-bromo-2-(1H-imidazo[4,5-f] scielo.org.zaacs.orgphenanthroline-2-yl)phenol | [Cu(L¹)₂Cl₂], [Co(L¹)₂(H₂O)Cl]Cl, [Ni₂(L¹)₂Cl₄] |

| L² | 2-(1H-imidazo[4,5-f] scielo.org.zaacs.orgphenanthroline-2-yl)-5-methoxyphenol | [Cu(L²)₂Cl₂], [Co(L²)₂Cl₂]·H₂O, [Ni(L²)₂(H₂O)₂]Cl₂·H₂O |

| L1 (from Ref. arcjournals.org) | 4-methyl (1H-imidazo[5,6-f] scielo.org.zaacs.orgphenanthroline) | MnL1, CuL1, CoL1, NiL1, CrL1, FeL1, ZnL1 |

Magnesium(II) Complexes of 1,10-Phenanthroline

Magnesium(II) ions form complexes with 1,10-phenanthroline and its derivatives. nih.govmdpi.com The formation constants for Mg(II) complexes with the parent 1,10-phenanthroline have been determined through pH measurements in aqueous solutions at varying temperatures and ionic strengths. nih.gov These studies confirmed the formation of the [Mg(phen)]²⁺ species. nih.gov The stability of these complexes follows the trend M-1,10-phenanthroline > M-2,2'-bipyridyl, and for a given ligand, the stability order is MgL²⁺ > CaL²⁺ > SrL²⁺ > BaL²⁺. nih.gov

Computational studies have been used to investigate the complexation of magnesium halides (MgX₂) with 1,10-phenanthroline. acs.org These calculations indicate that the complexation is the reason for the color change observed during the titration of Grignard reagents with 1,10-phenanthroline as an indicator. acs.orgresearchgate.net

The synthesis and crystal structure of mixed-ligand magnesium(II) complexes have also been reported. mdpi.com For instance, complexes have been synthesized using 1,10-phenanthroline and other ligands like 2-furoic acid. mdpi.com In one such complex, the magnesium cation was found to be coordinated to four water molecules and one phenanthroline fragment. mdpi.com In a different case, a magnesium(II) complex with 1,10-phenanthroline-2,9-dicarboxylate, [Mg(PDA)(H₂O)₃]·2H₂O, was characterized in the solid state. iucr.org X-ray diffraction revealed a seven-coordinated Mg atom in a distorted pentagonal bipyramidal geometry, with two nitrogen and two oxygen atoms from the phenanthroline dicarboxylate ligand and one oxygen from a water molecule forming the pentagonal plane. iucr.org This high coordination number is attributed to the rigidity of the ligand and the high affinity of the Mg(II) ion for water molecules. iucr.org

| Complex | Phenanthroline Ligand | Coordination Environment/Key Findings | Reference |

|---|---|---|---|

| [Mg(phen)]²⁺ | 1,10-Phenanthroline | Formation constants determined in aqueous solution. | nih.gov |

| [Mg(PDA)(H₂O)₃]·2H₂O | 1,10-Phenanthroline-2,9-dicarboxylate (PDA) | Seven-coordinate Mg(II) in a distorted pentagonal bipyramidal geometry. | iucr.org |

| [Mg(phen)(H₂O)₄]²⁺ (in a mixed-ligand salt) | 1,10-Phenanthroline | Mg(II) coordinated to one phenanthroline and four water molecules. | mdpi.com |

| MgX₂(phen) | 1,10-Phenanthroline | Studied computationally; formation explains color change in titrations. | acs.org |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Elucidating Structure and Electronic Properties

Spectroscopic analysis provides a window into the molecular and electronic structure of 4-Methyl-1,10-phenanthroline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's architecture and behavior.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and nitrogen atomic environments within this compound.

A notable feature is the singlet signal corresponding to the aliphatic protons of the methyl (CH₃) group. rsc.org The aromatic protons appear as a series of doublets and triplets in the downfield region, characteristic of the phenanthroline ring system. rsc.org

Table 1: ¹H NMR Spectral Data for Coordinated this compound in [Ru(MPhen)₃]Cl₂ (Note: Data is for the ligand complexed with Ruthenium, as presented in the literature. Chemical shifts are reported in ppm.)

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| CH₃ | 2.76 | Singlet | rsc.org |

| H3 | 7.54 | Doublet | rsc.org |

| H6 | 7.79 | Doublet | rsc.org |

| H8 | 7.95 | Triplet | rsc.org |

| H7 | 8.45 | Doublet | rsc.org |

| H2 | 8.75 | Doublet | rsc.org |

| H9 | 8.98 | Doublet | rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by mapping the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the total number of carbon environments and providing information about their electronic nature (aliphatic, aromatic, quaternary). The signal for the methyl carbon typically appears in the upfield aliphatic region, while the twelve aromatic carbons resonate at lower fields. The chemical shifts of the carbons attached to nitrogen atoms and the quaternary carbons at the ring junctions are particularly diagnostic. Coordination to a metal ion typically induces shifts in the carbon resonances, reflecting the change in the electronic environment upon bond formation.

Nitrogen-15 Cross-Polarization/Magic-Angle Spinning (¹⁵N CP/MAS) NMR is a powerful solid-state technique used to investigate the local environment of nitrogen atoms. This method is especially valuable for characterizing coordination compounds of phenanthroline derivatives, as it provides direct evidence of the nitrogen-metal interaction. nih.govnih.gov

Studies on related platinide(II) complexes with phenanthroline ligands show significant coordination shifts (Δδ), which is the difference in chemical shift between the complex and the free ligand. nih.gov Upon coordination to palladium(II) and platinum(II), the nitrogen signals exhibit large low-frequency (upfield) shifts of approximately 88–96 ppm and 103–111 ppm, respectively. nih.gov These substantial shifts are attributed to changes in the diamagnetic and paramagnetic shielding contributions around the nitrogen nucleus upon formation of the M-N bond and serve as a definitive indicator of coordination in the solid state. nih.goviaea.org

Infrared (IR) spectroscopy is employed to identify the vibrational modes of the molecule's functional groups and bonds. The IR spectrum of this compound displays a set of characteristic absorption bands that confirm its aromatic and heterocyclic structure. The data is consistent with the presence of the phenanthroline core and the methyl substituent. rsc.org

Key vibrational bands include C=C and C=N stretching frequencies within the aromatic rings, which are typically observed in the 1500–1650 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the out-of-plane C-H bending modes give rise to signals in the fingerprint region below 900 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | >3000 | rsc.org |

| C=N Ring Stretch | 1608 - 1637 | rsc.org |

| C=C Ring Stretch | 1582 - 1592 | rsc.org |

| C-H Out-of-Plane Bend | <900 | rsc.org |

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is dominated by intense absorptions in the ultraviolet region, which arise from π→π* transitions within the extensive conjugated aromatic system. An absorption maximum (λmax) for this compound has been reported at 265 nm, corresponding to such a π→π* transition. vulcanchem.com

The introduction of the electron-donating methyl group can cause small bathochromic or hypsochromic shifts (±3 nm) compared to the parent 1,10-phenanthroline (B135089). In addition to the high-energy π→π* transitions, weaker n→π* transitions, involving the promotion of an electron from a nitrogen lone pair to an antibonding π* orbital, may also be observed. Advanced computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic spectra of phenanthroline derivatives and their N-oxides. mdpi.com

Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS)

Mass spectrometry techniques are fundamental tools for the identification and structural elucidation of this compound and its derivatives. These methods provide precise mass-to-charge ratio (m/z) information, confirming molecular weight and offering clues about fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound reveals a distinct fragmentation pattern that is characteristic of the compound. nih.gov The mass spectrum is typically dominated by the molecular ion peak, which confirms the compound's molecular weight. nih.gov

Molecular Ion (M⁺): The expected molecular ion peak for C₁₃H₁₀N₂ appears at an m/z of approximately 194. nih.gov

Fragmentation: Common fragments observed in the GC-MS spectrum include peaks at m/z 193, resulting from the loss of a hydrogen atom, and 167, corresponding to the loss of an HCN molecule, a characteristic fragmentation for nitrogen-containing heterocyclic compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) , often coupled with Electrospray Ionization (ESI), is crucial for obtaining highly accurate mass measurements. This accuracy allows for the unambiguous determination of elemental composition. mdpi.compublish.csiro.au ESI-HRMS is particularly valuable for studying reaction mixtures and confirming the molecular formulas of newly synthesized phenanthroline-based compounds and metal complexes. mdpi.compublish.csiro.au For instance, ESI-MS has been effectively used to identify and characterize cationic palladium complexes involving phenanthroline ligands in solution. publish.csiro.au

The combination of these mass spectrometry techniques (MS, HRMS, GC-MS, and ESI-MS) provides a comprehensive characterization of this compound, confirming its identity, purity, and structural features. mdpi.comgrafiati.com

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| GC-MS | Molecular Ion (M⁺) peak at m/z ≈ 194 | Confirms molecular weight | nih.gov |

| GC-MS | Fragment peak at m/z ≈ 193 | Indicates loss of a hydrogen atom [M-H]⁺ | nih.gov |

| GC-MS | Fragment peak at m/z ≈ 167 | Suggests loss of HCN, typical for N-heterocycles | nih.gov |

| ESI-HRMS | Provides highly accurate mass measurement | Allows for precise elemental composition determination | mdpi.compublish.csiro.au |

Resonance Raman Spectroelectrochemistry

Resonance Raman (RR) spectroelectrochemistry is a powerful technique used to study the vibrational properties of molecules in different electronic states. By coupling electrochemical methods with Raman spectroscopy, it is possible to selectively enhance the vibrational modes associated with a specific electronic transition (e.g., a metal-to-ligand charge transfer, MLCT) and to characterize transient species like radical anions or cations. mdpi.com

While direct RR spectroelectrochemistry studies on the free this compound ligand are not extensively documented, the technique has been applied to its metal complexes and closely related phenanthroline derivatives. smolecule.comrsc.org These studies provide valuable insights into how the electronic structure of the phenanthroline core is affected by redox processes. rsc.org

In a typical experiment on a metal-phenanthroline complex, an excitation wavelength is chosen to be in resonance with an electronic absorption band of a specific redox state. rsc.org For example, studies on copper(I) complexes with substituted phenanthroline ligands have used RR spectroelectrochemistry to identify the formation of homoleptic [Cu(phen)₂]²⁺ species as side products during photocatalysis. rsc.org The technique allows for the in-situ monitoring of vibrational spectra as the potential is varied, revealing which molecular bonds are most affected by the addition or removal of an electron. The observed Raman bands are exclusively associated with the vibrations of the phenanthroline ligand, including characteristic breathing modes of the aromatic rings. rsc.org This information is critical for understanding electron transfer pathways and the nature of the orbitals involved in redox reactions. mdpi.com

Computational Chemistry Applications

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, geometry, and spectroscopic properties of this compound and its metal complexes. mdpi.comnih.govrsc.orgresearchgate.net DFT calculations provide a theoretical framework that complements experimental findings, offering detailed insights that can be difficult to obtain through experiments alone. researchgate.netsci-hub.se

DFT calculations are widely used to predict the optimized ground-state geometry of molecules. For this compound and its derivatives, these calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles. mdpi.com In studies of metal complexes, DFT geometry optimizations have been crucial for determining the coordination environment around the metal center. For example, in a Re(I) tricarbonyl complex with this compound as a ligand, DFT calculations yielded a Re-N bond distance of 2.23 Å. nih.govrsc.org Such computational data are essential for interpreting crystallographic results and understanding steric and electronic effects on the molecular structure.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, including its reactivity and spectroscopic properties. tandfonline.com DFT calculations provide detailed information about the energy levels and spatial distribution of these orbitals for this compound. nih.govrsc.orgresearchgate.net

For 1,10-phenanthroline and its derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, distributed across the aromatic ring system. rsc.orgnih.gov The methyl substituent at the 4-position acts as a weak electron-donating group, which slightly raises the energy of the frontier orbitals compared to the unsubstituted 1,10-phenanthroline. This, in turn, affects the HOMO-LUMO energy gap, a key parameter that correlates with the molecule's electronic transitions. nih.govrsc.org A smaller energy gap generally corresponds to a red-shift in the absorption spectrum. rsc.org

| System | HOMO Characteristics | LUMO Characteristics | Key Finding | Reference |

|---|---|---|---|---|

| Substituted 1,10-phenanthrolines | π-orbital on aromatic system | π-orbital on aromatic system | Orbital energies and distribution are influenced by substituents. | mdpi.comnih.gov |

| Re(I) complex of this compound | Primarily metal-based d-orbital | Primarily ligand-based π orbital | LUMO energy is a key determinant of reduction potential. | nih.govrsc.org |

| Electron-rich phenanthroline derivative | π-orbital distributed over phenanthroline and donor groups | π*-orbital on phenanthroline system | Electron-donating groups raise HOMO energy and lower the HOMO-LUMO gap. | rsc.org |

A significant application of DFT in the study of this compound and related compounds is the correlation of calculated orbital energies with experimentally measured electrochemical potentials. nih.govnih.gov It has been demonstrated that a linear relationship exists between the DFT-calculated LUMO energy and the reduction potential of a series of phenanthroline compounds and their complexes. nih.govresearchgate.net

Specifically, for a series of Re(I) complexes including the this compound ligand, the reversible reduction potentials were found to be linearly dependent on the LUMO energies calculated using the B3LYP functional. nih.govrsc.org This correlation arises because the reduction process involves the addition of an electron to the LUMO, which is primarily located on the phenanthroline ligand. nih.gov Therefore, a lower LUMO energy facilitates the reduction, resulting in a less negative reduction potential. Similarly, oxidation potentials can be correlated with the HOMO energy, as oxidation involves the removal of an electron from this orbital. rsc.org These correlations validate the accuracy of the computational models and allow for the predictive design of molecules with tailored redox properties. grafiati.comnih.gov

Density Functional Theory (DFT) Calculations

Investigation of Molecular Orbital Nature in Reduced Complexes

The electronic structure of metal complexes containing phenanthroline ligands, including methylated analogs, is crucial for understanding their reactivity. A combination of infrared (IR) spectroscopy, resonance Raman spectroelectrochemistry, and Density Functional Theory (DFT) calculations has been effectively used to determine the molecular orbital (MO) nature of reduced metal complexes.

Carbonyl Band Force Constants: The average carbonyl band force constants (Δkₐᵥ) for the reduced complexes were found to be in the range of -57 to -41 N m⁻¹. rsc.org These values, which indicate the degree of orbital overlap between the ligand's molecular orbital and the metal's dπ orbital, are consistent with the population of a b₁ MO. The b₁ MO has a greater wave function amplitude at the chelating nitrogen atoms compared to the a₂ MO. rsc.org

Vibrational Spectroscopy Agreement: DFT calculations on singly reduced complexes predicted spectra that were in close agreement with experimental vibrational spectroscopic data. For instance, the predicted shifts in the CO bands in the IR spectra were within 6 cm⁻¹ of the measured values, and the mean absolute deviation for Raman bands was 10 cm⁻¹. rsc.org

This detailed analysis of the molecular orbitals is fundamental to understanding the electron transfer properties and reactivity of these complexes.

Prediction of Activation Barriers in Catalytic Systems

Density Functional Theory (DFT) calculations are a powerful tool for predicting the energetics of reaction pathways, including the activation barriers of catalytic cycles. By modeling the transition states, chemists can understand reaction mechanisms and predict catalyst efficiency.

For instance, in catalytic systems involving phenanthroline-metal complexes, DFT has been used to model entire catalytic cycles and identify the highest activation barriers, which typically correspond to the rate-determining step. In a study on protodecarboxylation by Cu(I)-1,10-phenanthroline complexes, calculations showed that the CO₂ extrusion step to form an aryl-copper bond had the highest activation barrier of the cycle, calculated at 31.4 kcal/mol for the unsubstituted phenanthroline ligand. ibs.re.kr It was computationally predicted that adding electron-donating groups to the phenanthroline ligand would lower this barrier, a finding that can guide the design of more efficient catalysts. ibs.re.kr

Modeling of Inclusion Complexes in Supramolecular Assemblies

The ability of 1,10-phenanthroline and its derivatives to form supramolecular assemblies and inclusion complexes is a key area of research in crystal engineering. Computational modeling is indispensable for understanding the non-covalent interactions that govern the formation and stability of these intricate structures.

Studies on metal-organic compounds involving 1,10-phenanthroline have utilized DFT calculations, the non-covalent interaction (NCI) plot index, and the quantum theory of atoms in molecules (QTAIM) to investigate these assemblies. rsc.org For example, the remarkable enclathration (inclusion) of a hydrogen-bonded dimer of 2-chlorobenzoic acid within a supramolecular cavity formed by two [Mn(phen)₂Cl₂] complexes was analyzed computationally. rsc.org These tools help to visualize and quantify the weak interactions, such as π-stacking, hydrogen bonding (C–H∙∙∙O, N–H∙∙∙O), and lone-pair-π interactions, that stabilize the crystal structure. rsc.org The molecular electrostatic potential (MEP) surface analysis is also used to understand the synergistic effects of these interactions. rsc.org

The formation of these host-guest systems is critical for applications in areas like catalysis and molecular sensing. researchgate.net The electron-deficient aromatic system of the phenanthroline ligand makes it an excellent electron acceptor, capable of stabilizing metal complexes through a variety of non-covalent interactions. rsc.orgmdpi.com

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the excited-state properties of molecules and predicting their UV-visible absorption spectra. This is particularly relevant for phenanthroline complexes, which often exhibit important photophysical properties.

A study on 1,10-phenanthroline-mono-N-oxides, including this compound-1-N-oxide (4MPO), demonstrated the accuracy of this approach. researchgate.net The UV spectra of these compounds were predicted using TD-DFT calculations at the TD-DFT/TPSSh/def2-TZVP level of theory, which showed excellent agreement with the experimental spectra. researchgate.net The calculations confirmed that the characteristic absorption bands in the 200–400 nm range are due to excitations from occupied molecular orbitals with π-aromatic character to unoccupied π*-aromatic orbitals. researchgate.net

In another example, TD-DFT was used to calculate the UV-vis spectra of bis-Cu(I)-phenanthroline complexes to understand the nature of the metal-to-ligand charge transfer (MLCT) bands that appear in the visible region of the spectrum. nih.gov The calculated spectra for the Cu(I) complexes were consistent with experimental observations, accurately predicting the MLCT bands. nih.gov

Table 1: Experimental and Calculated UV-Vis Absorption Bands for this compound-1-N-oxide (4MPO) and Related Compounds

| Compound | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Transition Character |

|---|---|---|---|

| phenO | 226, 275, 298, 321 | 228, 274, 294, 319 | π → π |

| 4MPO | 226, 278, 303, 323 | 227, 278, 299, 322 | π → π |

| 5MPO | 227, 276, 305, 323 | 228, 275, 300, 322 | π → π* |

Data sourced from a study on 1,10-phenanthroline-mono-N-oxides. researchgate.netscience.gov

Quantum Chemical Parameters for Corrosion Inhibition Potentials

Computational chemistry provides a powerful platform for predicting the efficacy of organic molecules as corrosion inhibitors. By calculating various quantum chemical parameters using DFT, researchers can correlate a molecule's electronic structure with its potential to protect metal surfaces. researchgate.net These studies often focus on derivatives of 1,10-phenanthroline. researchgate.netresearchgate.netuni-kiel.de

The key parameters used to predict anticorrosion potential include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Higher EHOMO values indicate a greater ability of the molecule to donate electrons to the vacant d-orbitals of a metal, enhancing inhibition. researchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower ELUMO values suggest a greater ability of the molecule to accept electrons from the metal surface. researchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus better inhibition potential. researchgate.net

Ionization Potential (I) and Electron Affinity (A): These are related to EHOMO and ELUMO and provide further insight into the electron-donating and accepting capabilities. researchgate.net

Absolute Electronegativity (χ): Indicates the tendency of a molecule to attract electrons.

Global Hardness (η) and Softness (σ): Hard molecules have a large energy gap, while soft molecules have a small energy gap. Soft molecules are generally more reactive and better inhibitors. researchgate.net

Polarizability (α): Higher polarizability, often associated with larger molecular size, generally correlates with better corrosion inhibition. researchgate.net

Polar Surface Area (PSA): A larger PSA can lead to better adsorption on the metal surface. researchgate.net

Computational studies on imidazo[4,5-f] rsc.orgphenanthroline derivatives have shown that their predicted corrosion inhibition potentials increase with increasing EHOMO, polarizability, and global softness, and with decreasing energy gap. researchgate.netresearchgate.net For example, a study comparing four such derivatives found that the compound with the highest EHOMO and lowest energy gap was predicted to be the best corrosion inhibitor.

Table 2: Calculated Quantum Chemical Parameters for Imidazo[4,5-f] rsc.orgphenanthroline Derivatives

| Parameter | MIP | IPP | MPIP | MPP |

|---|---|---|---|---|

| EHOMO (eV) | -5.73 | -5.61 | -5.46 | -5.26 |

| ELUMO (eV) | -1.51 | -1.68 | -1.62 | -1.74 |

| Energy Gap (ΔE) (eV) | 4.22 | 3.93 | 3.84 | 3.52 |

| Ionization Potential (I) (eV) | 5.73 | 5.61 | 5.46 | 5.26 |

| Electron Affinity (A) (eV) | 1.51 | 1.68 | 1.62 | 1.74 |

| Polarizability (α) (a.u.) | 178.53 | 192.42 | 227.14 | 239.38 |

| Global Hardness (η) (eV) | 2.11 | 1.97 | 1.92 | 1.76 |

| Global Softness (σ) (eV⁻¹) | 0.24 | 0.25 | 0.26 | 0.28 |

| Electronegativity (χ) (eV) | 3.62 | 3.65 | 3.54 | 3.50 |

| Polar Surface Area (PSA) (Ų) | 49.46 | 69.69 | 58.69 | 78.92 |

MIP: 2-methyl-1H-imidazo[4,5-f] rsc.orgphenanthroline. Data from computational studies on imidazophenanthroline derivatives. researchgate.net

Applications in Advanced Materials and Supramolecular Chemistry

Optoelectronic Devices and Luminescent Materials

The ability of 4-Methyl-1,10-phenanthroline to form stable, luminescent complexes with various metals is a key factor in its application in optoelectronic devices. ontosight.ai These complexes are explored for their potential in novel lighting technologies and display materials. ontosight.ai

Metal complexes incorporating this compound and its derivatives often exhibit significant luminescent properties. ontosight.ai For instance, ternary europium(III) complexes with ligands such as this compound display characteristic red emission, making them promising for electroluminescent display devices. researchgate.net These complexes demonstrate efficient energy transfer from the ligand to the central Eu³⁺ ion, resulting in strong, specific emission peaks. researchgate.net Similarly, polymeric metal complexes with bis(1,10-phenanthroline) groups can emit blue or purple/blue light in solid state and in solution. researchgate.net

Europium(III) Complexes: Ternary complexes with Kojic acid and this compound exhibit four specific emission peaks for Eu³⁺ at approximately 580, 595, 614, and 650 nm. researchgate.net

Polymeric Complexes: Complexes with ligands like 1,4-bis( ontosight.aiacs.orgphenanthroline-[5,6-d]imidazol-2-yl)benzene (BPIB) and metal ions such as copper(II) and zinc(II) show blue to purple luminescence. researchgate.net

The luminescent properties can be tuned by modifying the substituents on the phenanthroline ring and the choice of metal ion. researchgate.net

The strong luminescence of metal complexes derived from this compound makes them suitable for use in the development of new lighting technologies and display materials. ontosight.ai For example, iridium(III) complexes containing 5-methyl-1,10-phenanthroline (B1217081) have been investigated in light-emitting electrochemical cells, where they can form excimers that influence the electroluminescence emission. acs.org The development of materials like 1‐methyl‐2‐(anthryl)‐imidazo[4,5‐f] ontosight.aiacs.org‐phenanthroline, which acts as a bright blue-light emitter, further highlights the potential in this area. researchgate.net

| Application Area | Example Compound/Complex | Key Feature |

| Electroluminescent Displays | Europium(III) complexes with this compound researchgate.net | Strong red emission researchgate.net |

| Blue-Light Emitters | 1‐methyl‐2‐(anthryl)‐imidazo[4,5‐f] ontosight.aiacs.org‐phenanthroline researchgate.net | Bright blue electroluminescence researchgate.net |

| Light-Emitting Electrochemical Cells | [Ir(4,5-diphenyl-2-methylthiazolo)2(5-methyl-1,10-phenanthroline)]+ acs.org | Excimer emission acs.org |

Derivatives of 1,10-phenanthroline (B135089) are recognized for their excellent electron-transporting properties, which are crucial for enhancing the performance of organic light-emitting diodes (OLEDs). googleapis.comresearchgate.net Compounds like 1‐methyl‐2‐(anthryl)‐imidazo[4,5‐f] ontosight.aiacs.org‐phenanthroline have been shown to be highly efficient electron-transport materials, outperforming standard materials like Alq₃ (tris(8-hydroxyquinoline) aluminum) in some cases. researchgate.net The introduction of phenanthroline derivatives as electron-transport layers in OLEDs can lead to lower operating voltages and improved device efficiency. researchgate.net These compounds facilitate the injection and transport of electrons from the cathode to the light-emitting layer, a critical process for the functioning of OLEDs. epo.org

Sensors and Molecular Electronics

The unique properties of this compound and its derivatives also lend themselves to applications in the fields of chemical sensing and molecular electronics. ontosight.ai

The ability of 1,10-phenanthroline derivatives to form complexes with specific metal ions, often accompanied by a change in their luminescent properties, makes them excellent candidates for luminescent sensors. chim.it For example, terbium(III) metal-organic frameworks incorporating 4,7-dimethyl-1,10-phenanthroline (B1295015) have been shown to be highly sensitive luminescent sensors for nitroaromatic molecules. mdpi.com The fluorescence of these materials is quenched in the presence of the target analyte, allowing for its detection at very low concentrations. mdpi.com

Similarly, other 1,10-phenanthroline derivatives have been developed as fluorescent sensors for the detection of metal ions like Zn²⁺. bohrium.com These sensors exhibit a significant fluorescence enhancement upon binding with the target ion, which can even be observed by the naked eye. bohrium.com

| Sensor Type | Target Analyte | Key Feature |

| Luminescent MOF Sensor | Nitroaromatic molecules mdpi.com | Fluorescence quenching mdpi.com |

| Ratiometric Fluorescence Sensor | Zn²⁺ bohrium.com | Significant fluorescence enhancement bohrium.com |

| Lanthanide Complex Sensor | Methyl parathion (B1678463) rsc.org | Fluorescence transformation rsc.org |

Supramolecular Structures and Assemblies

This compound and its parent compound, 1,10-phenanthroline, are versatile building blocks in supramolecular chemistry. ontosight.airesearchgate.net Their rigid, planar structure and chelating ability facilitate the construction of complex, self-assembled molecular architectures. ontosight.airesearchgate.net

These compounds can form stable coordination complexes with various transition metals, which then self-assemble into larger structures through non-covalent interactions like hydrogen bonding and π-stacking. mdpi.compreprints.org For instance, manganese(II) and zinc(II) complexes with 1,10-phenanthroline and methyl benzoates can form supramolecular dimers and layered assemblies. mdpi.compreprints.org The presence of the electron-deficient aromatic system in phenanthroline makes it an excellent electron acceptor, which helps to stabilize these metal complexes through various non-covalent interactions. mdpi.compreprints.org The ability to form such organized structures is crucial for the development of functional materials with tailored properties. researchgate.net

Inclusion Complexes with Host Molecules (e.g., Cucurbitacs.orguril)

The formation of inclusion complexes, where a "guest" molecule is encapsulated within a larger "host" molecule, is a cornerstone of supramolecular chemistry. While direct studies on the inclusion of this compound specifically with Cucurbit acs.orguril (CB acs.org) are not extensively detailed in the reviewed literature, research on closely related methyl-substituted 1,10-phenanthrolines and other cucurbiturils provides significant insights into the probable interactions.

Studies on various methyl-substituted 1,10-phenanthrolines with Cucurbit researchgate.neturil (CB researchgate.net) have shown the formation of stable 2:1 (guest:host) inclusion complexes. researchgate.netnih.gov In these assemblies, the phenanthroline molecules form π-π stacked pairs that are encapsulated within the cavity of the CB researchgate.net host. researchgate.netnih.gov This arrangement is driven by the hydrophobic effect and van der Waals interactions between the guest and the host's cavity. It is often observed that these guest pairs only partially protrude from one of the host's portals, leading to unsymmetrical host-guest complexes. nih.gov The exchange rates for these complexes are typically slow on the 1H NMR timescale, indicating a high degree of stability. researchgate.netnih.gov

Furthermore, research into ruthenium complexes containing a 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) ligand and their encapsulation within Cucurbit researchgate.neturil (Q researchgate.net) has demonstrated the formation of high-affinity, water-soluble inclusion complexes. researchgate.netsciengine.com In these systems, a non-polar part of the complex resides within the hydrophobic cavity of the cucurbituril, while the cationic metal center is positioned near the hydrophilic portals. researchgate.net

Given these findings, it is highly probable that this compound would also form inclusion complexes with cucurbiturils like CB acs.org. The size of the CB acs.org cavity would likely favor a 1:1 guest-host stoichiometry, as it is generally too small to accommodate a π-stacked dimer of the phenanthroline derivative. The interaction would be stabilized by hydrophobic and van der Waals forces between the methylphenanthroline and the cavity of the cucurbituril.

Table 1: Characteristics of Inclusion Complexes of Methylated 1,10-Phenanthrolines with Cucurbit[n]urils

| Guest Molecule | Host Molecule | Stoichiometry (Guest:Host) | Key Findings |

| Methyl-substituted 1,10-phenanthrolines | Cucurbit researchgate.neturil | 2:1 | Formation of stable, π-π stacked pairs within the host cavity; slow exchange rates. researchgate.netnih.gov |

| cis-α-[Ru(Me4phen)(bb7)]2+ | Cucurbit researchgate.neturil | 1:1 | High-affinity association with the non-polar segment inside the cavity and the metal center at the portal. researchgate.netsciengine.com |

Hydrogen Bonding and Molecular Rigidity in Supramolecular Systems

The inherent rigidity and planarity of the 1,10-phenanthroline framework are crucial to its role in creating well-defined supramolecular architectures. researchgate.netnih.govnih.gov This structural robustness, combined with the capacity of its nitrogen atoms to act as hydrogen bond acceptors, allows this compound to participate in intricate non-covalent interaction networks that dictate the structure and properties of the resulting materials.

The planarity of the 1,10-phenanthroline ring system is a key attribute. researchgate.netnih.gov X-ray diffraction studies on derivatives such as this compound-1-N-oxide confirm that the 15 atoms of the ring system are essentially coplanar. mdpi.com This planarity facilitates effective π-π stacking interactions, which, in conjunction with hydrogen bonding, stabilize the crystal lattice and supramolecular assemblies. mdpi.com

1,10-phenanthroline and its derivatives are effective hydrogen bond acceptors. For instance, in co-crystals with iron(II) porphyrins that have a coordinated 2-methylimidazole (B133640) ligand, the 1,10-phenanthroline molecule forms hydrogen bonds with the N-H group of the imidazole (B134444). nih.govacs.org These are often three-center hydrogen bonds, where the imidazole hydrogen interacts with both nitrogen atoms of the phenanthroline, albeit with unequal bond lengths and angles. nih.gov This demonstrates the capability of the phenanthroline core to direct the assembly of complex systems through specific hydrogen bonding interactions.

In self-assembled molecular complexes, such as those formed between 1,10-phenanthroline and 2-aminobenzimidazoles, hydrogen bonding and π-π stacking are the primary stabilizing forces. mdpi.com These interactions dictate the three-dimensional arrangement of the molecules in the crystal structure, leading to the formation of ordered supramolecular networks. mdpi.com The introduction of a methyl group, as in this compound, can influence the packing and strength of these non-covalent interactions.

Table 2: Examples of Hydrogen Bonding Involving the 1,10-Phenanthroline Moiety

| System | Interacting Partner | Type of Interaction | Significance |

| This compound-1-N-oxide crystal | Water molecules | Hydrogen bond network | Stabilizes the parallel packing structure along with π-π stacking. mdpi.com |

| Iron(II) porphyrin with coordinated 2-methylimidazole | 1,10-Phenanthroline | N-H···N hydrogen bonds | Acts as a hydrogen bond acceptor, influencing the structure of the porphyrin complex. nih.govacs.org |

| 1,10-Phenanthroline and 2-aminobenzimidazole (B67599) complex | 2-Aminobenzimidazole | N-H···N hydrogen bonds and π-π stacking | Drives the self-assembly of the molecular complex. mdpi.com |

Biological and Medicinal Research Applications

Therapeutic Agent Potential

The potential of 4-Methyl-1,10-phenanthroline as a therapeutic agent is intrinsically linked to its ability to interact with metal ions that are vital for numerous physiological and pathological processes. By sequestering these ions, it can modulate the activity of metal-dependent proteins and enzymes, thereby influencing cellular functions.

The structure of this compound, featuring a rigid, planar arrangement and electron-poor heteroaromatic nitrogen atoms, makes it an exemplary bidentate ligand. tandfonline.com This configuration enables it to aggressively chelate metal ions, a process that underpins its biological effects. tandfonline.com In biological systems, metal ions are crucial for the structure and function of many proteins, including enzymes. The ability of this compound to form stable complexes with transition metal ions can disrupt these normal biological processes. nih.gov The formation of these chelate complexes is a key mechanism through which the compound exerts its biological activity, effectively removing essential metal ions from their biological targets. tandfonline.comacs.org

A significant consequence of its metal-chelating ability is the inhibition of metalloenzymes. tandfonline.com These enzymes require a metal ion, often zinc, within their active site to perform their catalytic functions. This compound and its parent compound, 1,10-phenanthroline (B135089), are recognized as potent inhibitors of metalloproteases. nih.govresearchgate.net The mechanism of inhibition involves the two nitrogen atoms of the phenanthroline ring system chelating the metal ion, thereby extracting it from the enzyme's active site. tandfonline.comnih.gov This removal of the catalytic metal ion renders the enzyme inactive. For instance, structural studies on the metalloproteinase thermolysin have shown that 1,10-phenanthroline can completely chelate the Zn²⁺ ion at the active site. nih.gov This inhibitory action is not limited to proteases; other zinc-containing metalloenzymes are also potential targets. frontiersin.org This property is considered the primary source of the compound's toxicity and its potential therapeutic effect. tandfonline.com

Anticancer Activity

The anticancer properties of this compound, particularly when complexed with metals like platinum, have been a subject of considerable research. These complexes often target DNA, leading to cell death in rapidly dividing cancer cells.

The cytotoxic effects of metal complexes of this compound have been evaluated in vitro against murine leukemia cell lines. A study investigating a series of platinum(II) complexes with methylated derivatives of 1,10-phenanthroline quantified their biological activity against the L1210 Murine leukaemia cell line. nih.gov While some methylated derivatives showed significant activity, the complex containing this compound, specifically [Pt(en)(4-Mephen)]Cl₂, was found to be inactive, with an IC₅₀ value greater than 50 µM. nih.gov This suggests that the position of the methyl group on the phenanthroline ring is a critical determinant of cytotoxic efficacy in this specific cell line and complex formulation. nih.gov

| Compound | Cell Line | IC₅₀ (µM) |

| [Pt(en)(4-Mephen)]Cl₂ | L1210 Murine Leukaemia | > 50 |

Data sourced from a study on platinum(II) intercalating compounds. nih.gov

The challenge of cisplatin resistance in ovarian cancer has prompted research into new compounds that can overcome this limitation. Studies on related compounds suggest that metal complexes involving the 1,10-phenanthroline scaffold may be effective in this context. For example, palladium(II) and platinum(II) complexes with the parent 1,10-phenanthroline ligand have been tested against both cisplatin-sensitive and cisplatin-resistant human ovarian carcinoma cell lines. nih.govnih.gov These studies found that Pd(phen) complexes, in particular, showed high anti-proliferative efficacy even in resistant cells. nih.govnih.gov The findings indicate that the interaction of the metal with the phenanthroline ligand confers favorable properties that allow these complexes to inhibit the growth of resistant cancer cells, suggesting a potential avenue of investigation for this compound complexes. nih.govnih.gov

The primary mechanism of anticancer activity for many phenanthroline-metal complexes is their interaction with DNA. Flat, aromatic molecules like this compound are capable of inserting themselves between the base pairs of the DNA double helix, a process known as intercalation. tandfonline.comrsc.org This mode of binding is observed for the platinum(II) complex of this compound, [Pt(en)(4-Mephen)]Cl₂. nih.gov Studies using viscometry and linear dichroism confirm that this complex intercalates into DNA, although this binding appears to be dependent on the concentration of the complex. nih.gov Further analysis using two-dimensional NMR spectroscopy with oligonucleotides showed that the addition of the complex caused upfield shifts in its resonances, which is characteristic of intercalation. nih.gov While specific binding constants for the this compound complex are not detailed in the provided sources, binding constants for related cadmium(II)-phenanthroline complexes have been estimated to be in the range of 10⁴ M⁻¹ to 10⁵ M⁻¹. mdpi.com The intercalation of these compounds into the DNA structure disrupts its normal function, ultimately leading to cytotoxic effects in cancer cells. rsc.org

Mechanism of Action Studies

The biological activity of this compound and its derivatives is often linked to their function as chelating agents. As a bidentate ligand, 1,10-phenanthroline and its analogues readily form stable complexes with various transition metal ions. nih.gov This chelation is crucial for their mechanism of action, as the coordination of metal ions can enhance their bioavailability by increasing cell membrane permeability. nih.gov

Once inside the cell, these metal complexes can participate in several biochemical pathways. One of the most significant mechanisms is the generation of reactive oxygen species (ROS). nih.gov For instance, copper complexes of phenanthroline are known to be highly efficient in catalyzing ROS production, which can lead to oxidative stress and subsequent cell death. nih.gov These complexes can also interact directly with biological macromolecules. Platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline have been shown to intercalate with DNA. nih.govrsc.org This interaction can disrupt DNA structure and function. Furthermore, studies on copper-phenanthroline complexes have demonstrated their ability to induce oxidative DNA damage and cleavage, suggesting multiple and complex mechanisms of action within biological systems. nih.govnih.gov

Antiprotozoal Evaluation

Derivatives of 1,10-phenanthroline have been investigated for their potential as therapeutic agents against various protozoan parasites responsible for diseases such as malaria, leishmaniasis, and human African trypanosomiasis. nih.govdntb.gov.uaresearchgate.net

A series of novel 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives demonstrated significant in vitro activity against Plasmodium falciparum (the parasite responsible for the most severe form of malaria), Leishmania donovani (the causative agent of visceral leishmaniasis), and Trypanosoma brucei brucei (a model for the parasite causing sleeping sickness). nih.govresearchgate.net Pharmacological assessments revealed that these compounds exhibit antiprotozoal activity with IC₅₀ values in the sub-micromolar and micromolar ranges. nih.govdntb.gov.uaresearchgate.net

Against a chloroquine-resistant strain of P. falciparum (W2), one of the most potent compounds was a substituted diphenylphenanthroline derivative, which showed a high ratio of cytotoxicity to antiparasitic activity. nih.govresearchgate.net For L. donovani, several phenanthroline derivatives were highly active against the promastigote forms, with IC₅₀ values ranging from 2.52 to 4.50 μM. nih.govdntb.gov.uaresearchgate.net One derivative was identified as a particularly potent candidate against T. brucei brucei, with a high selectivity index. nih.govresearchgate.net

| Compound Series | Target Organism | Strain | Key Findings (IC₅₀) | Reference |

|---|---|---|---|---|

| 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthrolines | Plasmodium falciparum | W2 (CQ-resistant) | Sub-micromolar to micromolar range; one derivative showed a high selectivity index of 505.7. | nih.govresearchgate.net |